6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
6-Chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a 3-methoxybenzyloxy group at position 7, and a methyl group at position 2. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-6-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-4-3-5-13(7-12)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYHMNELPBEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 3-methoxybenzyl group: This step involves the alkylation of the hydroxyl group at the 7-position of the chromen-2-one core with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromen-2-one core or the substituents attached to it.
Scientific Research Applications
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among coumarin derivatives include substitutions at positions 4, 6, 7, and the benzyloxy moiety. Below is a comparative analysis:
Key Observations :
- Polarity : Hydroxyethoxy () or hydroxymethyl () groups enhance solubility, which may improve bioavailability compared to the target compound’s methoxy group .
Cytotoxicity and Anticancer Potential
- Target Compound: Limited direct data, but structurally related benzodithiazines () and chloro-substituted coumarins () show IC₅₀ values comparable to cisplatin in LCLC-103H and RT-4 cell lines .
- 6-Chloro-7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl] (Compound 12): Exhibited 37% yield and potent cytotoxicity (IC₅₀ < cisplatin in RT-4 cells), attributed to the chloro-benzyl and methylaminomethyl groups enhancing DNA interaction .
- Benzodithiazine Derivatives (): Compounds with chloro and phenylimino groups showed IC₅₀ values 2–5-fold lower than cisplatin, highlighting the role of halogenation in improving potency .
Anti-Inflammatory Activity
- N-(3-Methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2a) : Reduced IL-6 and TNF-α levels via NF-κB inhibition (KD = 2.83 × 10⁻⁷ M), suggesting the 3-methoxybenzyl group’s critical role in binding NF-κB p65 .
Biological Activity
6-Chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound classified under chromen-2-one derivatives. Its unique structural features, including a chloro substituent and a methoxybenzyl ether, contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17ClO4, with a molecular weight of approximately 332.77 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Chloro Group | Present at position 6 |
| Methoxybenzyl Ether | Attached at position 7 |
| Methyl Groups | Located at positions 3 and 4 |
Anti-inflammatory Activity
Research indicates that derivatives of chromenones, including this compound, exhibit significant anti-inflammatory effects. In particular, studies have shown that this compound can decrease pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The mechanisms underlying these effects involve the inhibition of MAPK and NF-κB signaling pathways, which are crucial in regulating inflammatory responses .
Case Study: Inhibition of Cytokine Release
A study demonstrated that the compound effectively inhibited LPS-induced release of IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent in therapeutic applications. The docking studies indicated favorable interactions between the compound and TNF-α, enhancing its inhibitory activity through hydrogen bonding and π-π interactions with specific amino acids .
Anticancer Activity
The anticancer properties of chromenone derivatives are well-documented, with studies highlighting their ability to suppress cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Comparative Analysis of Anticancer Effects
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| N-(3-Methoxybenzyl)-2-[...]-chromen-7-yloxyacetamide (similar derivative) | 0.12 | A549 |
| 7-Hydroxy-4-methyl-coumarin | TBD | HeLa |
The above table compares the IC50 values of various compounds against different cancer cell lines, illustrating the potential of chromenone derivatives in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : The compound inhibits critical pathways involved in inflammation and cancer progression.
- Cytokine Modulation : It modulates the levels of inflammatory cytokines, thereby reducing inflammation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
